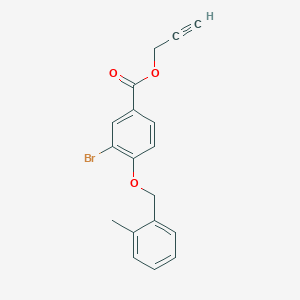
Prop-2-yn-1-yl 3-bromo-4-((2-methylbenzyl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl 3-bromo-4-((2-methylbenzyl)oxy)benzoate is an organic compound with a complex structure that includes a bromine atom, a propargyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 3-bromo-4-((2-methylbenzyl)oxy)benzoate typically involves multiple steps. One common method starts with the preparation of 3-bromo-4-((2-methylbenzyl)oxy)benzoic acid, which is then esterified with propargyl alcohol. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 3-bromo-4-((2-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated compounds.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Prop-2-yn-1-yl 3-bromo-4-((2-methylbenzyl)oxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 3-bromo-4-((2-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets. The propargyl group can undergo nucleophilic addition reactions, while the bromine atom can participate in electrophilic substitution reactions. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- Prop-2-yn-1-yl 2-bromo-2-methylpropanoate
- 3-Bromo-4-((2-methylbenzyl)oxy)benzoic acid
- Prop-2-yn-1-yl 4-bromobenzoate
Uniqueness
Prop-2-yn-1-yl 3-bromo-4-((2-methylbenzyl)oxy)benzoate is unique due to the presence of both a propargyl group and a bromine atom, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C18H15BrO3 |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
prop-2-ynyl 3-bromo-4-[(2-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C18H15BrO3/c1-3-10-21-18(20)14-8-9-17(16(19)11-14)22-12-15-7-5-4-6-13(15)2/h1,4-9,11H,10,12H2,2H3 |
InChI Key |
ZLKURYZPCVDERV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)C(=O)OCC#C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















